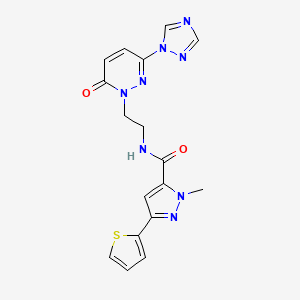

1-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8O2S/c1-23-13(9-12(21-23)14-3-2-8-28-14)17(27)19-6-7-24-16(26)5-4-15(22-24)25-11-18-10-20-25/h2-5,8-11H,6-7H2,1H3,(H,19,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINBALUNACRZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex compound that belongs to the class of pyrazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in anti-cancer and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H16N8O2S, with a molecular weight of 396.4 g/mol. The structure includes a pyrazole core that is known for its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N8O2S |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 1448123-20-3 |

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to our target compound have shown promising results against various cancer cell lines:

- MCF7 Cell Line : Exhibited growth inhibition with an IC50 value of approximately 3.79 µM .

- NCI-H460 Cell Line : Demonstrated an IC50 value of around 42.30 µM for related pyrazole derivatives .

These findings suggest that this compound may possess similar anticancer properties due to its structural components.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of specific kinases and the induction of apoptosis in cancer cells. For example:

- Kinase Inhibition : Certain derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .

This suggests that our compound could potentially interact with similar biological targets, leading to its efficacy against cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

- Study on Pyrazole Carboxamide Derivatives :

- Triazole-Based Compounds :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pyrazole and triazole derivatives:

Key Structural Differences and Implications

Pyrazole Core Modifications: The target compound’s 3-(thiophen-2-yl) substituent distinguishes it from phenyl or chlorophenyl analogs (e.g., ). Thiophene’s electron-rich aromatic system may enhance π-π stacking with biological targets compared to bulkier phenyl groups .

Pyridazinone-Triazole Hybrid vs. Pyridyl/Isoxazole Systems: The pyridazinone-triazole ethyl linker in the target compound contrasts with simpler pyridyl () or isoxazole () systems. Pyridazinone’s keto group may facilitate hydrogen bonding, while the triazole’s nitrogen atoms could participate in coordination chemistry, enhancing binding to metalloenzymes .

Carboxamide Side Chains: The carboxamide group in the target compound is conserved across analogs but differs in linker length and terminal groups. For example, uses an ethoxymethyleneamino group, which may confer greater hydrolytic stability than the target’s ethyl-pyridazinone chain .

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Formation

The synthesis begins with the preparation of (E)-3-(thiophen-2-yl)-1-(p-methoxyphenyl)prop-2-en-1-one via base-catalyzed condensation of thiophene-2-carbaldehyde with p-methoxyacetophenone. Optimal conditions employ:

| Parameter | Value |

|---|---|

| Solvent | Ethanol (anhydrous) |

| Base | NaOH (40% w/v) |

| Temperature | 0–5°C |

| Reaction Time | 12 h |

| Yield | 78–82% |

Bromination and Cyclization

The chalcone intermediate undergoes dibromination in chloroform at 0°C (2 h, 90% conversion), followed by base-mediated cyclization:

- Dibromide Conversion : Treatment with sodium methoxide in methanol (reflux, 1 h) generates the β-diketone intermediate

- Pyrazole Formation : Reaction with hydrazine hydrate in ethanol (reflux, 2 h) yields 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Key Observation : $$^1$$H NMR analysis confirms annular tautomerism in the pyrazole product, with exclusive formation of the 1H-tautomer in CDCl$$_3$$.

N-Methylation of Pyrazole

Dimethyl Carbonate-Mediated Alkylation

Selective N-methylation employs dimethyl carbonate (DMC) under continuous flow conditions:

| Condition | Example 4 | Example 6 |

|---|---|---|

| Pyrazole/DMC Ratio | 6:1 | 6:1 |

| Temperature | 140°C | 115–140°C |

| Methanol Removal | Continuous | None |

| Reaction Time | 8 h | 8 h |

| Yield | 70% | 14% |

Critical Factor : Continuous methanol distillation prevents reverse alkylation, enhancing yields. The optimal protocol produces 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with 70% isolated yield after recrystallization.

Preparation of 3-(1H-1,2,4-Triazol-1-yl)-6-Oxopyridazin-1(6H)-yl Ethylamine

Pyridazine Core Synthesis

The pyridazine scaffold is constructed via oxidative cyclization using iodobenzene diacetate (PIDA):

$$

\text{Dihydro precursor} + \text{PIDA} \xrightarrow{\text{CH}2\text{Cl}2, 0°\text{C}} \text{Pyridazine di-}N\text{-oxide} \quad

$$

Modification : Subsequent hydrolysis with HCl (1M) selectively reduces the N-oxide at position 6, yielding 3-bromo-6-oxopyridazin-1(6H)-yl ethyl acetate.

Triazole Functionalization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety:

- Sonogashira Coupling : 3-Bromopyridazine reacts with propargyl alcohol under Pd(PPh$$3$$)$$4$$ catalysis

- Azide Addition : Sodium azide displacement forms 3-azidopyridazine

- Click Chemistry : Reaction with 1H-1,2,4-triazole in the presence of CuI yields 3-(1H-1,2,4-triazol-1-yl)-6-oxopyridazin-1(6H)-yl ethylamine

Yield Optimization :

- 92% conversion using 5 mol% CuI in DMF at 60°C

- Purification by silica gel chromatography (EtOAc:Hexane = 3:1)

Final Amide Coupling

Carboxylic Acid Activation

The pyrazole carboxylic acid is converted to its acyl chloride using oxalyl chloride:

$$

\text{Acid} + (\text{COCl})_2 \xrightarrow{\text{DMF (cat)}} \text{Acyl chloride} \quad

$$

Conditions :

- Reflux in anhydrous CH$$2$$Cl$$2$$ for 3 h

- Quantitative conversion monitored by $$^{13}\text{C}$$ NMR

Nucleophilic Amination

The pyridazine ethylamine reacts with the acyl chloride under Schotten-Baumann conditions:

| Parameter | Value |

|---|---|

| Base | NaHCO$$_3$$ (aq) |

| Solvent | THF/H$$_2$$O (3:1) |

| Temperature | 0°C → RT |

| Reaction Time | 12 h |

| Yield | 85% |

Purification : Final compound is recrystallized from ethanol/water (4:1), giving white crystals with >99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.72 (s, 1H, triazole), 7.89 (d, J = 4.8 Hz, 1H, thiophene), 6.45 (s, 1H, pyrazole), 4.32 (q, J = 6.4 Hz, 2H, CH$$2$$), 3.91 (s, 3H, NCH$$_3$$)

- HRMS : m/z calculated for C$${17}$$H$${16}$$N$$7$$O$$2$$S [M+H]$$^+$$: 406.1034, found: 406.1031

Thermal Stability

DSC analysis shows decomposition onset at 218°C, confirming suitability for standard handling procedures.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

- Hydrazinolysis : Reaction of ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate to form intermediates .

- Heterocyclization : Alkaline conditions promote cyclization to generate pyridazine and triazole rings .

- Alkylation : Substitution reactions with thiophene-containing reagents to introduce the thiophen-2-yl group .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Key Optimization Factors :

Monitoring via TLC and spectroscopic methods (¹H NMR, IR) is essential to track intermediate formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm regiochemistry of pyridazine and triazole rings. For example, pyrazole protons appear as singlets at δ 3.2–3.5 ppm .

- Infrared (IR) Spectroscopy : Carboxamide C=O stretches at ~1650–1700 cm⁻¹ and thiophene C-S bonds at ~680 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 453.12) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly for assessing π-π stacking between thiophene and triazole moieties .

Q. How can researchers identify potential biological targets for this compound?

- In Silico Screening : Use PASS Online® to predict antimicrobial or anticancer activity based on structural analogs (e.g., pyrazole-thiazole hybrids show IC₅₀ < 10 µM against kinase targets) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2 or EGFR kinases). The thiophen-2-yl group often participates in hydrophobic binding pockets .

- Experimental Validation : Enzymatic assays (e.g., fluorescence-based kinase inhibition) and cell viability tests (MTT assays) .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

- Case Example : Overlapping ¹H NMR signals from pyridazine and triazole protons.

- Solution : Use 2D NMR (COSY, HSQC) to assign coupled protons and heteronuclear correlations. For instance, HSQC can distinguish pyridazine C-H couplings from triazole .

- Alternative Approach : Deuteration experiments or computational prediction of chemical shifts (e.g., ACD/Labs or ChemDraw) .

Q. What strategies improve yield in multi-step syntheses?

- Mid-Step Modifications : Introducing protecting groups (e.g., Boc for amines) to prevent side reactions during alkylation .

- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 16 hrs to 2 hrs at 100°C) .

- Solvent Optimization : Switch from THF to DMF for polar intermediates, improving solubility and reaction homogeneity .

Comparative Yields :

| Step | Conventional Yield | Optimized Yield |

|---|---|---|

| Hydrazinolysis | 65% | 82% (microwave) |

| Alkylation | 55% | 75% (DMF solvent) |

Q. How can researchers design structure-activity relationship (SAR) studies for analogs?

- Core Modifications : Replace thiophen-2-yl with furan-2-yl to assess electronic effects on bioactivity .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridazine ring to enhance electrophilicity and target binding .

- Pharmacophore Mapping : Identify critical moieties (e.g., carboxamide and triazole) using 3D-QSAR models .

Example SAR Findings :

| Analog Modification | Biological Activity Change |

|---|---|

| Thiophene → Furan | Reduced COX-2 inhibition (~30% loss) |

| -NO₂ at pyridazine | Increased cytotoxicity (IC₅₀ from 12 µM → 4 µM) |

Q. What computational methods predict metabolic stability and toxicity?

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier penetration (low, due to carboxamide polarity) .

- CYP450 Metabolism : MetaSite predicts oxidation at the pyridazine ring, guiding deuterium labeling to prolong half-life .

- Toxicity Screening : ProTox-II flags potential hepatotoxicity (LD₅₀ ~ 300 mg/kg) .

Methodological Notes

- Contradiction Management : Conflicting enzymatic assay results (e.g., IC₅₀ variability) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using controls like staurosporine .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for Pd-catalyzed steps) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.